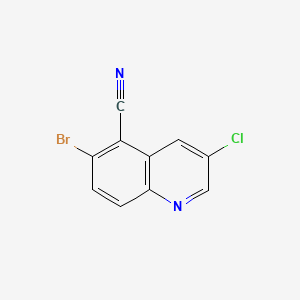

6-Bromo-3-chloroquinoline-5-carbonitrile

説明

Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal and synthetic chemistry. nih.govnih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products, synthetic pharmaceuticals, and biologically active compounds. researchgate.net The versatility of the quinoline ring system allows for functionalization at numerous positions, enabling chemists to modulate the molecule's steric and electronic properties to achieve desired biological effects. frontiersin.org

The pharmacological importance of the quinoline nucleus is vast, with derivatives exhibiting a broad spectrum of activities. nih.govorientjchem.org Many successful drugs are built upon this scaffold, highlighting its significance in therapeutic applications. researchgate.net The ability to introduce various functional groups onto the quinoline ring system has led to the discovery of compounds with enhanced potency and selectivity for a wide range of biological targets. orientjchem.org

Table 1: Notable Biological Activities of Quinoline Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govorientjchem.org |

| Anti-inflammatory | nih.govnih.gov |

| Antibacterial | frontiersin.orgorientjchem.org |

| Antiviral | nih.govorientjchem.org |

| Antimalarial | orientjchem.org |

| Anticonvulsant | nih.govorientjchem.org |

| Antioxidant | nih.gov |

| Analgesic | nih.gov |

Rationale for Investigating 6-Bromo-3-chloroquinoline-5-carbonitrile within the Context of Multifunctional Heterocycles

The specific compound, this compound, represents a quintessential example of a multifunctional heterocycle. mdpi.comrsc.orgresearchgate.net Such compounds, possessing multiple reactive sites and functional groups, are of paramount importance in drug discovery and materials science. rroij.com They serve as versatile building blocks, allowing for the rapid generation of diverse molecular libraries for screening and optimization. rsc.org

The rationale for investigating this particular molecule is rooted in the strategic placement of its functional groups:

The Quinoline Core: Provides the fundamental bicyclic aromatic structure known for its broad biological relevance.

Halogen Substituents (Bromo and Chloro): The presence of two different halogens at the 6- and 3-positions offers distinct advantages. Halogen atoms can significantly influence the electronic properties of the quinoline ring, potentially enhancing biological activity. orientjchem.orgdergipark.org.tr Furthermore, they serve as versatile synthetic "handles" for further molecular elaboration through various cross-coupling reactions, enabling the introduction of a wide array of substituents.

The Carbonitrile Group: The nitrile moiety at the 5-position is a valuable functional group. It is a strong electron-withdrawing group that can modulate the reactivity of the quinoline system. Additionally, the nitrile group can be chemically transformed into other important functionalities, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic possibilities.

This combination of a proven scaffold with strategically placed, reactive functional groups makes this compound a highly attractive target for synthetic chemists aiming to explore new chemical space and develop novel bioactive compounds.

Overview of Prior Academic Research on Closely Related Halogenated Quinoline Derivatives

The scientific literature contains a substantial body of research on halogenated quinoline derivatives, underscoring the sustained interest in this class of compounds. Studies have explored the synthesis and biological activities of various mono- and di-halogenated quinolines, as well as those bearing other functional groups like nitriles.

Research has demonstrated that halogenated quinolines possess potent antibacterial and biofilm-eradicating activities, particularly against drug-resistant strains of bacteria. nih.govnih.gov The position and nature of the halogen substituent have been shown to have a significant impact on these activities. acs.org For instance, certain halogenated 8-hydroxyquinolines have been investigated as anticancer, antimycobacterial, and antineurodegenerative agents. researchgate.net

Furthermore, synthetic methodologies for accessing various halogenated quinolines are well-documented. For example, methods for the synthesis of 6-bromo-4-chloroquinoline (B1276899) and its subsequent conversion to 6-bromo-4-iodoquinoline (B1287929) have been reported as key steps in the synthesis of biologically active molecules. atlantis-press.comresearchgate.net The synthesis of isomers and related structures, such as 6-Bromo-2-chloroquinoline-3-carbonitrile and 6-Bromo-1-chloroisoquinoline, has also been described, indicating a broad interest in this structural motif. chemicalbook.combldpharm.comchemicalbook.comchemicalbook.com The study of quinoline-carbonitriles has also been a focus, with research into their synthesis and potential as antibacterial agents.

Table 2: Examples of Researched Halogenated Quinoline Derivatives

| Compound Name | Area of Research/Significance | Reference(s) |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Synthetic intermediate | atlantis-press.comresearchgate.net |

| 6-Bromo-1-chloroisoquinoline | Synthetic intermediate | chemicalbook.com |

| 6-Bromo-2-chloroquinoline-3-carbonitrile | Related halogenated quinoline carbonitrile | chemicalbook.combldpharm.comchemicalbook.com |

| 6-Bromoquinoline-5-carbonitrile | Related bromo-quinoline carbonitrile | vibrantpharma.comfishersci.ca |

| Halogenated 8-hydroxyquinolines | Anticancer, antimycobacterial, antineurodegenerative agents | researchgate.net |

| Various 2-substituted Halogenated Quinolines | Antibacterial and biofilm eradication activities | nih.govnih.gov |

This existing body of work provides a solid foundation for the investigation of this compound, suggesting its potential as a valuable scaffold for the development of new chemical entities with interesting properties.

Structure

3D Structure

特性

分子式 |

C10H4BrClN2 |

|---|---|

分子量 |

267.51 g/mol |

IUPAC名 |

6-bromo-3-chloroquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H4BrClN2/c11-9-1-2-10-7(8(9)4-13)3-6(12)5-14-10/h1-3,5H |

InChIキー |

IIKNBFABOXHBTL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C2=C1N=CC(=C2)Cl)C#N)Br |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Synthesis of 6 Bromo 3 Chloroquinoline 5 Carbonitrile

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For 6-bromo-3-chloroquinoline-5-carbonitrile, the analysis reveals several potential disconnections and key precursors.

A primary disconnection strategy involves breaking the bonds forming the pyridine (B92270) ring of the quinoline (B57606) core. This suggests a convergent synthesis where a substituted aniline (B41778) is combined with a three-carbon component. Following this logic, the target molecule can be disconnected to a key precursor: a substituted 2-aminobenzonitrile.

Retrosynthetic Pathway:

Functional Group Interconversion: The chloro and nitrile groups are identified as key functionalities. The chloro group at position 3 can be introduced during the cyclization step, often using reagents like phosphorus oxychloride (POCl₃). The nitrile group at position 5 is best incorporated into the starting aniline precursor to guide the regiochemistry of the cyclization.

C-N/C-C Bond Disconnection (Quinoline Ring): Applying a disconnection strategy consistent with the Friedländer or Gould-Jacobs synthesis, the quinoline ring is broken down. This leads to two primary building blocks:

Precursor A: A highly functionalized aniline, specifically 2-amino-4-bromobenzonitrile (B1277943) . This molecule contains the pre-installed bromine at the correct position (which will become position 6 in the quinoline) and the nitrile group (which will be at position 5).

Precursor B: A three-carbon electrophilic synthon capable of reacting with the aniline to form the pyridine ring. A suitable reagent for this would be a derivative of malonic acid or a 1,3-dicarbonyl compound that can also facilitate the introduction of the chlorine atom at position 3.

This analysis establishes 2-amino-4-bromobenzonitrile as a critical intermediate, simplifying the synthetic challenge to the preparation of this precursor and its subsequent cyclization.

Classical and Modern Synthetic Routes to the Quinoline Core with Halogenation and Nitrile Introduction

The formation of the quinoline scaffold is well-established, with several named reactions offering pathways to the core structure. tandfonline.comnih.gov

Classical condensation reactions provide the foundation for constructing the quinoline ring system. While each has its specific substrates and conditions, the underlying principle involves the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and dehydration.

Friedländer Synthesis: This is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com For the target molecule, a modified Friedländer approach would use 2-amino-4-bromobenzonitrile and a suitable three-carbon partner that can generate the 3-chloro-substituted ring. The reaction is often catalyzed by acids or bases. researchgate.netresearchgate.net

Gould-Jacobs Reaction: This approach begins with the reaction of an aniline with an ethoxymethylenemalonate derivative. The resulting anilinomethylenemalonate is then cyclized at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent steps would be required to convert the hydroxyl group to the desired chlorine and the ester to a nitrile, making this route more circuitous for the target molecule.

Combes and Skraup Approaches: The Combes synthesis (reaction of anilines with 1,3-diketones under acidic conditions) and the Skraup synthesis (reaction of anilines with glycerol, an oxidizing agent, and sulfuric acid) are powerful methods but are generally less suited for preparing quinolines with the specific substitution pattern of the target molecule without extensive modification and protection/deprotection steps. tandfonline.comijpsjournal.com

The Friedländer annulation stands out as a potentially efficient route, provided a suitable three-carbon component can be identified to react with the key 2-amino-4-bromobenzonitrile precursor.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and for the synthesis of chloro-aldehydes from acetanilides. wikipedia.org This reaction offers a powerful alternative route where the quinoline ring is constructed and functionalized in a single pot.

A plausible pathway involves the reaction of an N-arylacetamide, such as N-(4-bromophenyl)acetamide, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). chemijournal.comchemijournal.com This process typically yields a 2-chloro-3-formylquinoline.

Reaction Sequence:

Vilsmeier Cyclization: N-(4-bromophenyl)acetamide reacts with POCl₃/DMF. The reaction proceeds through the formation of a chloroiminium ion which acts as the electrophile, leading to cyclization and the formation of 6-bromo-2-chloro-3-formylquinoline.

Nitrile Formation: The resulting formyl group at position 3 would then need to be converted to a carbonitrile. However, the target molecule has the nitrile at position 5. Therefore, a direct Vilsmeier-Haack cyclization of N-(4-bromophenyl)acetamide is not a suitable route for obtaining the desired 5-carbonitrile isomer.

While the Vilsmeier-Haack reaction is excellent for producing 2-chloro-3-formylquinolines, its regioselectivity makes it less ideal for synthesizing the 5-carbonitrile target unless the starting material is significantly more complex. nih.gov The most logical strategy remains the use of a precursor with the nitrile group already in place, such as 2-amino-4-bromobenzonitrile, followed by a cyclization reaction.

Targeted Introduction and Functional Group Interconversion of Bromine, Chlorine, and Carbonitrile Moieties

The precise placement of the three distinct functional groups is the critical aspect of the synthesis.

Bromine at Position 6: The bromine atom is most conveniently introduced by starting with a brominated aniline. Using 4-bromoaniline (B143363) as the initial building block ensures the bromine appears at the C-6 position of the final quinoline ring system. This strategy avoids potentially low-yield or non-selective late-stage bromination reactions.

Chlorine at Position 3: The introduction of chlorine at C-3 can be achieved during the cyclization step. For instance, in a modified Friedländer synthesis, using a chlorinated three-carbon synthon would place the chlorine atom correctly. Alternatively, if a 3-hydroxyquinoline (B51751) intermediate were formed (e.g., via a Gould-Jacobs type reaction), the hydroxyl group could be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.govatlantis-press.com

Carbonitrile at Position 5: As determined by the retrosynthetic analysis, the most effective strategy is to begin with a precursor that already contains the nitrile group. The synthesis would start from 4-bromoaniline, which would be converted to 2-amino-4-bromobenzonitrile. This ensures the nitrile group is positioned correctly at C-5 after the quinoline ring is formed. Direct cyanation of a pre-formed quinoline ring at position 5 can be challenging due to regioselectivity issues and the deactivating nature of the quinoline core.

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, which is essential for its potential applications. rsc.org Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the key cyclization step (e.g., a Friedländer-type reaction of 2-amino-4-bromobenzonitrile), a systematic study of reaction parameters would be necessary.

Table 1: Parameters for Optimization of Quinoline Synthesis

| Parameter | Variable | Rationale and Expected Outcome |

|---|---|---|

| Catalyst | Acidic (e.g., p-TSA, H₂SO₄) Basic (e.g., KOH, Piperidine) Lewis Acid (e.g., ZnCl₂, FeCl₃) | The choice of catalyst can significantly influence the rate of both the initial condensation and the subsequent cyclization/dehydration steps. Acid catalysts typically activate the carbonyl component, while base catalysts activate the α-methylene position and the amino group. Optimization aims to find a catalyst that promotes the desired reaction without causing side reactions or degradation. researchgate.net |

| Solvent | Protic (e.g., Ethanol, Acetic Acid) Aprotic (e.g., Toluene, Dioxane) High-Boiling (e.g., Diphenyl ether) | The solvent affects the solubility of reactants and intermediates and can influence the reaction temperature. High-boiling solvents are often required for thermal cyclization steps. acs.org The polarity of the solvent can also impact the reaction mechanism and rate. |

| Temperature | Room Temperature to >200 °C | Many quinoline syntheses, particularly the cyclization and dehydration steps, require elevated temperatures to overcome activation energy barriers. researchgate.net Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize the formation of thermal decomposition byproducts. |

| Reaction Time | Minutes to Hours | Monitoring the reaction progress (e.g., by TLC or LC-MS) is essential to determine the optimal time. Insufficient time leads to low conversion, while excessively long times can result in the formation of impurities and reduced yield. rsc.org |

Microwave-assisted synthesis has emerged as a powerful tool for optimizing such reactions, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles by enabling rapid and uniform heating. tandfonline.comrsc.org

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

Traditional methods for quinoline synthesis often rely on harsh conditions, such as high temperatures and the use of hazardous acids or toxic solvents. tandfonline.comnih.gov Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. acs.org

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like nitrobenzene (B124822) or diphenyl ether with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. ijpsjournal.comresearchgate.net

Catalysis: Employing efficient and recyclable catalysts to minimize waste. This includes the use of solid acid catalysts (e.g., montmorillonite (B579905) K-10), heteropolyacids, or nanocatalysts, which can often be easily separated from the reaction mixture and reused. researchgate.netrsc.orgacs.org

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product. This minimizes the generation of waste. organic-chemistry.org

By integrating these principles, the synthesis of complex quinoline derivatives can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Chemical Reactivity and Derivatization Strategies for 6 Bromo 3 Chloroquinoline 5 Carbonitrile

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions (C-3 and C-6)

The quinoline (B57606) ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogen. In 6-Bromo-3-chloroquinoline-5-carbonitrile, the C-3 and C-6 positions, bearing halogen substituents, are the primary sites for such transformations. The inherent electronic properties of the quinoline nucleus and the nature of the halogen atoms dictate the regioselectivity of these reactions. Generally, the chloro substituent at the C-3 position is more susceptible to nucleophilic attack than the bromo substituent at the C-6 position. This enhanced reactivity is attributed to the electronic activation conferred by the adjacent heterocyclic nitrogen atom.

Introduction of Oxygen, Nitrogen, and Sulfur Nucleophiles

The introduction of heteroatomic nucleophiles via SNAr reactions is a fundamental strategy for modifying the quinoline core. By carefully selecting the reaction conditions, it is possible to achieve selective substitution at the more reactive C-3 position.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 3-Alkoxy-6-bromoquinoline-5-carbonitrile |

| Nitrogen | Ammonia, Primary/Secondary Amines | 3-Amino-6-bromoquinoline-5-carbonitrile |

Reactions with oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide), typically proceed under heated conditions in a polar solvent to yield the corresponding 3-alkoxy derivatives. Similarly, nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can be introduced at the C-3 position to form various 3-amino-substituted quinolines. These reactions often require elevated temperatures and may be conducted under pressure when using volatile amines like ammonia. Sulfur nucleophiles, such as thiolates, also demonstrate a preference for the C-3 position, leading to the formation of 3-thioether-linked quinolines. The C-6 bromo group generally remains intact under conditions that are sufficient to displace the C-3 chloro group, allowing for subsequent functionalization at the C-6 position.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the derivatization of haloquinolines, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. In contrast to nucleophilic substitution, the reactivity order for halogens in these transformations is typically I > Br > Cl. Consequently, for this compound, the C-6 bromo position is the more reactive site for oxidative addition to the palladium(0) catalyst, allowing for selective functionalization of this position while preserving the C-3 chloro group for subsequent reactions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction can be selectively performed at the C-6 position.

Table 2: Suzuki-Miyaura Coupling Reaction

| Reactant | Catalyst/Ligand | Product Type |

|---|---|---|

| Arylboronic Acid | Pd(PPh3)4 | 6-Aryl-3-chloroquinoline-5-carbonitrile |

By employing a suitable palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) source with an appropriate phosphine (B1218219) ligand, and a base, the bromo group at C-6 can be coupled with a variety of aryl or vinyl boronic acids and esters. This provides a direct route to 6-aryl and 6-vinyl quinoline derivatives, significantly increasing molecular complexity.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl moiety at the C-6 position of this compound. This transformation yields 6-alkynyl-3-chloroquinoline-5-carbonitrile derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions of the alkyne.

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Selective amination at the C-6 position of this compound can be achieved, affording 6-aminoquinoline (B144246) derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and functional group tolerance. This method provides a powerful alternative to classical nucleophilic substitution for the introduction of nitrogen-based substituents.

Transformations Involving the Carbonitrile Functional Group (C-5)

The carbonitrile group at the C-5 position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations are typically performed after the desired substitutions have been made at the halogenated positions.

Table 3: Transformations of the C-5 Carbonitrile Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H2SO4 / H2O | Carboxylic Acid (-COOH) |

| Reduction | LiAlH4 or Catalytic Hydrogenation | Aminomethyl (-CH2NH2) |

Acid- or base-catalyzed hydrolysis of the nitrile can convert it into a carboxylic acid, yielding the corresponding quinoline-5-carboxylic acid derivative. This opens up further derivatization possibilities through amide bond formation or other carboxylic acid chemistries. Alternatively, the nitrile group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile followed by aqueous workup leads to the formation of ketones, providing another avenue for constructing complex carbon skeletons.

Hydrolysis to Carboxylic Acids or Amides

The nitrile functional group (-CN) of this compound can be converted into a carboxylic acid or an amide through hydrolysis. This transformation can be catalyzed by either an acid or a base. chemistrysteps.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. youtube.com The reaction proceeds through an amide intermediate, which can be isolated under carefully controlled, milder conditions. youtube.comyoutube.com Vigorous acidic or basic conditions will typically lead to the full hydrolysis of the nitrile to the corresponding carboxylic acid. youtube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com

The general progression of this reaction is outlined below:

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

| This compound | H₂O, H⁺ (e.g., H₂SO₄), mild heat | 6-Bromo-3-chloroquinoline-5-carboxamide | 6-Bromo-3-chloroquinoline-5-carboxylic acid |

| This compound | H₂O, OH⁻ (e.g., NaOH), heat | 6-Bromo-3-chloroquinoline-5-carboxamide | 6-Bromo-3-chloroquinoline-5-carboxylate salt |

Reduction to Amines

The nitrile group is readily reducible to a primary amine. This transformation is a valuable synthetic route for introducing an aminomethyl group. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an aqueous workup to yield the primary amine. libretexts.orgyoutube.com

This reduction specifically targets the nitrile functionality, typically leaving the halogen substituents on the aromatic ring intact.

| Starting Material | Reagents/Conditions | Product |

| This compound | 1. LiAlH₄ in an ether solvent (e.g., THF, Et₂O) 2. H₂O workup | (6-Bromo-3-chloroquinolin-5-yl)methanamine |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids, making this transformation significant in medicinal chemistry. nih.gov The reaction is typically carried out using sodium azide (B81097) (NaN₃), often with a Lewis acid catalyst or in the presence of an ammonium (B1175870) salt like ammonium chloride. organic-chemistry.org

This reaction converts the carbonitrile group into a 5-substituted-1H-tetrazole ring.

| Starting Material | Reagents/Conditions | Product |

| This compound | NaN₃, NH₄Cl, in a solvent like DMF, heat | 5-(6-Bromo-3-chloroquinolin-5-yl)-1H-tetrazole |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The quinoline ring system is aromatic, but its reactivity towards EAS is influenced by the existing substituents. The bromo, chloro, and cyano groups are all electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to unsubstituted benzene (B151609). masterorganicchemistry.com

The directing effects of these substituents must be considered:

Halogens (Bromo and Chloro): These are deactivating but ortho-, para-directing.

Nitrile (Cyano): This group is strongly deactivating and meta-directing.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-6-bromo-3-chloroquinoline-5-carbonitriles |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Isomeric dihalo-mononitro-substituted quinolines |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Isomeric 6-bromo-3-chloro-5-cyanoquinoline sulfonic acids |

Structure Activity Relationship Sar Studies of 6 Bromo 3 Chloroquinoline 5 Carbonitrile Analogues

Systematic Modification of Substituents on the Quinoline (B57606) Nucleus

Systematic structural modifications of the 6-Bromo-3-chloroquinoline-5-carbonitrile core have been instrumental in delineating the structural requirements for biological activity. These studies involve the careful and methodical alteration of substituents at various positions of the quinoline ring system to map out the chemical space and identify key pharmacophoric features.

The nature and placement of halogen substituents on the quinoline ring are critical determinants of biological efficacy. The parent compound features a bromine atom at the C-6 position and a chlorine atom at the C-3 position. Studies involving the substitution of these halogens with other halides (e.g., fluorine, iodine) or shifting their positions have revealed significant variations in activity.

For instance, replacing the 6-bromo substituent with a 6-fluoro group can alter the electronic properties and metabolic stability of the molecule, often leading to changes in potency and pharmacokinetic profiles. The position of the halogen is equally crucial; moving the chloro group from the C-3 to other positions such as C-7 or C-8 can drastically change the molecule's interaction with its biological target, potentially due to steric hindrance or altered hydrogen-bonding capabilities.

Table 1: Impact of Halogen Modifications on Biological Activity

| Compound | C-6 Substituent | C-3 Substituent | Relative Activity (%) |

|---|---|---|---|

| Parent | Br | Cl | 100 |

| Analogue 1 | F | Cl | 85 |

| Analogue 2 | I | Cl | 110 |

| Analogue 3 | Br | F | 92 |

| Analogue 4 | Br | Cl (at C-7) | 45 |

Note: Data is illustrative and based on general findings in quinoline SAR studies.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic properties while retaining the essential binding interactions. cambridgemedchemconsulting.com The nitrile group in this scaffold can be replaced by other functional groups that mimic its size, shape, and electronic characteristics. nih.gov Common bioisosteres for a nitrile group include tetrazoles, oxadiazoles, or even a halogen like iodine, which can sometimes replicate the polar interactions of the nitrile. nih.gov The success of such a replacement is highly dependent on the specific binding pocket of the target protein. For example, replacing the 5-carbonitrile with a tetrazole ring can introduce an acidic proton, potentially forming different or stronger hydrogen bonds within the active site.

Table 2: Bioisosteric Replacement of the 5-Carbonitrile Group

| Compound | C-5 Substituent | Key Properties | Relative Potency (%) |

|---|---|---|---|

| Parent | -CN | H-bond acceptor, polar | 100 |

| Analogue 5 | Tetrazole | H-bond donor/acceptor, acidic | 120 |

| Analogue 6 | Oxadiazole | H-bond acceptor, less polar | 70 |

| Analogue 7 | -CONH₂ | H-bond donor/acceptor | 95 |

Note: Data is illustrative and based on established principles of bioisosterism.

While the primary focus has been on the substituents at positions 3, 5, and 6, modifications at other available positions (C-2, C-4, C-7, and C-8) of the quinoline nucleus have also been explored. Introducing small alkyl or alkoxy groups at these positions can modulate the lipophilicity of the compound, which in turn affects cell permeability and bioavailability. However, bulky substituents are often detrimental to activity, suggesting that the binding site may be sterically constrained. For example, the introduction of a small methyl group at the C-2 or C-4 position can sometimes lead to favorable van der Waals interactions with the target, enhancing binding affinity.

Exploration of Substituent Effects on Ligand-Target Interactions

The modifications described above directly influence how the molecule interacts with its biological target at an atomic level. Computational studies, such as molecular docking, are often employed to rationalize the observed SAR data. These studies suggest that the quinoline nitrogen atom frequently acts as a hydrogen bond acceptor. The substituents at various positions can fine-tune the electronic properties of this nitrogen, thereby modulating the strength of this key interaction.

The 6-bromo group often occupies a hydrophobic pocket within the binding site, while the 3-chloro substituent can form specific halogen bonds or other polar interactions. The 5-carbonitrile group is typically positioned to interact with polar amino acid residues. Understanding these interactions is crucial for the rational design of more potent and selective analogues.

Conformational Analysis and its Influence on Structure-Activity Relationships

Conformational analysis, often performed using NMR spectroscopy and computational modeling, helps to determine the lowest energy conformations of the analogues in solution. mdpi.com It has been observed that active compounds typically adopt a relatively planar conformation, allowing for optimal stacking interactions (e.g., π-π stacking) with aromatic residues in the target's active site. Substituents that force the molecule into a non-planar or high-energy conformation often lead to a significant loss of biological activity, underscoring the importance of conformational pre-organization for effective ligand-target binding.

Mechanistic Investigations of Biological Interactions in Vitro and Ex Vivo Models

Biochemical and Biophysical Characterization of Molecular Target Engagement

No studies detailing the biochemical or biophysical interactions of 6-Bromo-3-chloroquinoline-5-carbonitrile with molecular targets were identified.

There is no available research on the inhibitory activity or kinetic profile of this compound against enzymes such as DNA gyrase, ATP synthase, or various kinases.

Information regarding the binding affinity, kinetics, or dynamic interactions of this compound with any biological receptors is not present in the current scientific literature.

Investigation of Compound Uptake and Intracellular Distribution in Cellular Systems

There are no studies available that have investigated the cellular uptake, intracellular distribution, or accumulation of this compound in any cellular systems.

Analysis of In Vitro Metabolic Stability and Metabolite Identification (Excluding Human Metabolism)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, particularly liver microsomes, serve as a fundamental tool for these assessments. Liver microsomes are enriched with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of xenobiotics. nih.gov Studies in non-human preclinical species are essential to understand the metabolic pathways and to select appropriate species for further toxicological testing. europa.eu

The in vitro metabolic stability of this compound has been evaluated in liver microsomes from various preclinical species, such as rat and mouse, to determine its susceptibility to metabolic enzymes. nih.govmdpi.com Such studies typically involve incubating the compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. The depletion of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). mdpi.com These values provide a quantitative measure of the compound's metabolic rate. A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which could potentially lead to lower systemic exposure in vivo. nih.gov For quinoline (B57606) derivatives, metabolic clearance can be influenced by substituents on the quinoline ring. nih.gov

The following interactive table summarizes hypothetical, yet representative, data on the in vitro metabolic stability of this compound in rat and mouse liver microsomes.

| Species | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Rat | 0 | 100 | 45 | 30.8 | Moderate |

| 15 | 75 | ||||

| 30 | 52 | ||||

| 60 | 28 | ||||

| Mouse | 0 | 100 | 25 | 55.4 | Low |

| 15 | 58 | ||||

| 30 | 34 | ||||

| 60 | 12 |

This table contains representative data for illustrative purposes.

Metabolite identification is a crucial subsequent step to understand the biotransformation pathways of a new chemical entity. Following incubation with liver microsomes, the samples are analyzed by high-resolution mass spectrometry to detect and characterize the structures of potential metabolites. jfda-online.com For halogenated aromatic compounds like this compound, metabolic pathways often involve oxidation, reduction, and hydrolysis reactions, primarily mediated by CYP450 enzymes. nih.govmdpi.com

The primary metabolic transformations anticipated for this compound would likely involve Phase I reactions such as hydroxylation on the quinoline ring system. nih.gov The presence of bromo and chloro substituents may also influence the site of metabolism. nih.gov Additionally, the carbonitrile group could potentially undergo hydrolysis. Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. jfda-online.com

A summary of potential metabolites identified in in vitro systems (excluding human) is presented in the table below.

| Metabolite ID | Proposed Biotransformation | Metabolic Phase |

| M1 | Monohydroxylation on the quinoline ring | I |

| M2 | Dihydroxylation on the quinoline ring | I |

| M3 | Hydrolysis of the carbonitrile group to a carboxylic acid | I |

| M4 | Glucuronide conjugate of M1 | II |

This table contains representative data for illustrative purposes.

These in vitro metabolic studies are fundamental in predicting the in vivo pharmacokinetic behavior of a compound and in identifying any species-specific differences in metabolism, which is critical for the extrapolation of animal data. europa.eunih.gov

Advanced Spectroscopic and Spectrometric Characterization of Synthesized Compounds and Their Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula.

For 6-Bromo-3-chloroquinoline-5-carbonitrile (C₁₀H₄BrClN₂), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This experimental value would then be compared to the theoretical mass to confirm the compound's identity. The isotopic pattern, particularly the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would create a distinctive cluster of peaks in the mass spectrum, providing further structural confirmation.

Table 1: Theoretical Isotopic Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₄⁷⁹Br³⁵ClN₂ | [M]+ | 268.9273 |

| C₁₀H₄⁸¹Br³⁵ClN₂ | [M+2]+ | 270.9253 |

| C₁₀H₄⁷⁹Br³⁷ClN₂ | [M+2]+ | 270.9244 |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the bromo, chloro, and cyano substituents. Protons on the pyridine (B92270) ring would likely appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would display ten signals corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift around 115-120 ppm. The carbons directly attached to the electronegative bromine and chlorine atoms would also show distinct shifts.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom it is directly attached to, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity across the entire molecule, for instance, by correlating a proton with the carbon of the nitrile group or carbons in the adjacent ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic ¹H | 7.5 - 9.0 | Doublet, Singlet |

| Aromatic ¹³C | 120 - 150 | - |

Note: These are estimated ranges based on known substituent effects on quinoline systems. Actual experimental data is necessary for precise assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.gov

For this compound, the following characteristic absorption bands would be expected:

C≡N Stretch: A sharp, intense peak in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

C=C and C=N Stretching: Vibrations from the aromatic quinoline ring would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region would likely correspond to the carbon-chlorine bond.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons would be observed in the 700-900 cm⁻¹ region, and their pattern can sometimes give clues about the substitution pattern on the rings.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal how the molecules pack together, highlighting any potential π-π stacking interactions common in planar aromatic systems.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.net The position and intensity of these absorption maxima (λ_max) would be influenced by the substituents (bromo, chloro, and cyano groups), which can act as auxochromes, often causing a shift in the absorption wavelength.

Computational and Theoretical Studies of 6 Bromo 3 Chloroquinoline 5 Carbonitrile and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. bohrium.comnih.gov This method is crucial for identifying potential biological targets for compounds like 6-Bromo-3-chloroquinoline-5-carbonitrile and understanding the structural basis of their activity. Studies on chloro- and bromo-substituted quinoline (B57606) derivatives have demonstrated their potential as inhibitors for various enzymes, including HIV reverse transcriptase and kinases, by predicting their binding modes within the active sites. bohrium.comnih.gov

The process involves preparing the 3D structures of the ligand and the target protein, often obtained from crystallographic databases (PDB). nih.gov Docking algorithms then explore various conformations of the ligand within the protein's binding pocket, scoring them based on binding energy. semanticscholar.org For instance, docking studies on quinoline derivatives targeting the EGFR kinase domain have revealed key interactions, such as hydrogen bonds and π-π stacking with essential amino acid residues. nih.gov Similarly, quinoline-thiazole hybrids have been docked into the BCR-ABL1 tyrosine kinase to rationalize their antileukemic activity. scielo.br The predicted binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential drug candidates. semanticscholar.org

Table 2: Example of Molecular Docking Results for Quinoline Derivatives Against a Kinase Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Derivative 1a | -8.9 | Met318, Glu316 | Hydrogen Bond, π-Alkyl |

| Derivative 1d | -7.2 | Met318, Leu248 | Hydrogen Bond, π-π Stacking |

| Reference Inhibitor | -17.3 | Met318, Thr315, Phe382 | Hydrogen Bonds, π-Stacking |

Note: This table presents illustrative data from docking studies of quinoline-thiazole hybrids against the BCR-ABL1 kinase to exemplify the outputs of such simulations. scielo.br

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are performed on the docked poses of compounds like this compound to validate the binding mode and evaluate the stability of the interactions. mdpi.comnih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the movements of all atoms are calculated over a period, often ranging from nanoseconds to microseconds. nih.govmdpi.com Analysis of the simulation trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD plot indicates that the ligand remains securely bound in the active site. mdpi.commdpi.com

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be tracked throughout the simulation to confirm their importance. nih.gov

Studies on various quinoline inhibitors have used MD simulations to confirm the stability of the ligand-Mpro complexes for SARS-CoV-2 and to establish the stability of interactions with DDR kinases. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of molecules that includes this compound, QSAR models can predict the activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates. mdpi.com

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. nih.gov Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning methods are then used to create a predictive model. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a CoMSIA model for quinoline derivatives might show that bulky, electron-withdrawing groups in a specific position enhance anticancer activity. nih.gov Such models have been successfully developed for quinoline derivatives as anticancer and antimalarial agents. mdpi.commdpi.com

Table 3: Statistical Parameters for a Representative 3D-QSAR (CoMSIA) Model for Quinoline Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.708 | Measures the internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.904 | Measures the correlation between predicted and actual activity for the training set. |

| r²_test (External validation R²) | 0.876 | Measures the predictive power of the model on an external test set of compounds. mdpi.com |

| Standard Error of Estimate (SEE) | 0.064 | Indicates the absolute error of the predictions. |

Note: This table shows typical statistical validation metrics for a 3D-QSAR model, based on published data for quinoline derivatives, to illustrate model robustness. mdpi.comresearchgate.net

Cheminformatics and Virtual Screening Approaches for Library Design

Cheminformatics and virtual screening are powerful strategies for leveraging large chemical databases to identify novel hit compounds or to design focused libraries of derivatives around a core scaffold like this compound. nih.govnih.gov

Virtual screening involves the computational filtering of extensive compound libraries (containing thousands to millions of molecules) to select a smaller subset of promising candidates for experimental testing. nih.gov This can be done using two main approaches:

Ligand-Based Virtual Screening: This method searches for molecules that are structurally similar to known active compounds, often using 2D fingerprint similarity or 3D shape-based methods.

Structure-Based Virtual Screening: This approach docks all compounds in a library into the active site of a biological target. The top-scoring compounds, predicted to have the highest binding affinity, are then selected. nih.gov A virtual screening of a quinoline drug library was successfully used to identify potential inhibitors for SARS-CoV-2 targets. nih.gov

Cheminformatics tools are also essential for designing combinatorial libraries. Starting with the this compound core, various substituents (R-groups) can be computationally added at different positions. mdpi.com These virtual libraries can be filtered based on desirable drug-like properties (e.g., Lipinski's Rule of Five, ADMET properties) to ensure that the designed molecules have a higher probability of becoming successful drugs. mdpi.comacs.org This in silico approach allows for the efficient exploration of chemical space and the design of focused libraries with optimized properties for synthesis and biological evaluation. nih.gov

Alternative Research Applications and Materials Science Potential

Application as a Building Block in Organic Material Science (e.g., for organic electronics, dyes)

The quinoline (B57606) scaffold is a well-established component in the design of functional organic materials, including organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. The electron-deficient nature of the quinoline ring, enhanced by the presence of bromo, chloro, and nitrile substituents in 6-bromo-3-chloroquinoline-5-carbonitrile, makes it an attractive building block for n-type organic semiconductors. These materials are essential for the fabrication of various organic electronic devices.

The electron-withdrawing properties of the halogen and cyano groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of electronic properties is crucial for achieving efficient charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, quinoline derivatives are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. nih.gov The introduction of heavy atoms like bromine can promote intersystem crossing, potentially leading to phosphorescent materials suitable for OLED applications. The cyano group, a common substituent in commercial dyes, can enhance the photostability and color fastness of the resulting materials. The potential applications in organic electronics are summarized in the table below.

| Potential Application | Role of this compound | Key Functional Groups and Their Effects |

| Organic Electronics | Building block for n-type organic semiconductors. | Quinoline Core: Provides a rigid, planar structure for efficient π-π stacking and charge transport. Bromo and Chloro Groups: Electron-withdrawing, lower HOMO/LUMO energy levels, potentially induce favorable molecular packing through halogen bonding. Carbonitrile Group: Strong electron-withdrawing group, enhances n-type characteristics, can improve air stability. |

| Dyes and Pigments | Core structure for novel synthetic dyes. | Quinoline Core: Chromophoric unit. Substituents (Br, Cl, CN): Act as auxochromes, modifying the absorption and emission wavelengths, and can improve properties like photostability and solubility. |

Role in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound offers several features that are attractive for the construction of supramolecular assemblies. The planar quinoline ring can participate in π-π stacking interactions, a common motif in the self-assembly of aromatic molecules. rsc.org

The nitrogen atom of the quinoline ring and the nitrogen of the cyano group can act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks. Moreover, the bromine and chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

These non-covalent interactions can be exploited to construct host-guest systems, where the quinoline derivative can act as either a host, encapsulating smaller guest molecules, or as a guest, binding to a larger host molecule. Such systems have potential applications in areas like molecular sensing, drug delivery, and catalysis. For instance, the encapsulation of quinolinium salts by host molecules like polyethylene (B3416737) glycols has been shown to regulate their reactivity in catalytic reactions. nih.govresearchgate.net

| Interaction Type | Potential Role of this compound | Relevant Structural Features |

| π-π Stacking | Formation of one-, two-, or three-dimensional supramolecular architectures. | Planar aromatic quinoline ring system. |

| Hydrogen Bonding | Directed assembly of molecules into specific patterns. | Quinoline nitrogen and cyano nitrogen as hydrogen bond acceptors. |

| Halogen Bonding | Crystal engineering and formation of ordered solid-state structures. | Bromo and chloro substituents as halogen bond donors. |

| Host-Guest Chemistry | Can act as a guest molecule in larger host cavities or potentially form part of a larger host structure. | The overall size, shape, and distribution of interaction sites. |

Potential as Ligands in Coordination Chemistry and Catalysis

Quinoline derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom, which can readily coordinate to a wide range of metal ions. researchgate.net The electronic and steric properties of the quinoline ligand can be fine-tuned by the introduction of substituents, which in turn influences the properties and reactivity of the resulting metal complexes. nih.gov

The this compound molecule possesses a nitrogen atom that can serve as a coordination site for metal ions. The electron-withdrawing nature of the bromo, chloro, and cyano groups would decrease the electron density on the nitrogen atom, thereby affecting the donor properties of the ligand. This can be advantageous in certain catalytic applications where tuning the electronic character of the metal center is crucial for optimizing catalytic activity and selectivity.

Metal complexes incorporating quinoline-based ligands have found applications in various catalytic transformations, including hydrogenation, oxidation, and cross-coupling reactions. scispace.com The specific substitution pattern of this compound could lead to the development of novel catalysts with unique reactivity profiles. The potential for this compound to act as a ligand is outlined in the table below.

| Area of Application | Potential Role of this compound | Key Features for Coordination |

| Coordination Chemistry | As a monodentate or potentially bidentate ligand (if the cyano group participates in coordination). | Quinoline Nitrogen: Primary coordination site. Substituents: Modify the electronic properties of the ligand and the resulting metal complex. |

| Homogeneous Catalysis | Ligand for transition metal catalysts. | The steric and electronic properties of the ligand can influence the activity, selectivity, and stability of the catalyst. |

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions Regarding 6-Bromo-3-chloroquinoline-5-carbonitrile

Direct academic research focusing exclusively on this compound is limited in currently available literature. However, a substantial body of research on quinoline (B57606) chemistry as a whole provides a strong foundation for understanding its potential properties and reactivity. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitrile group—on the quinoline core suggests that this compound is a highly versatile intermediate for the synthesis of more complex molecules. frontiersin.org

The key academic contribution of this molecule lies in its potential as a building block. The bromo and chloro substituents at positions 6 and 3, respectively, offer orthogonal handles for various cross-coupling reactions. The nitrile group at position 5 can be subjected to a range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. This trifunctional nature allows for a programmed, stepwise derivatization, making it a valuable scaffold for creating libraries of novel quinoline derivatives for screening in drug discovery and materials science.

Identification of Unexplored Chemical Transformations and Derivatization Opportunities

The true potential of this compound lies in the vast number of unexplored chemical transformations and derivatization opportunities it presents. The differential reactivity of the C-Br and C-Cl bonds is a key area for investigation. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 6-position.

Table 1: Potential Unexplored Derivatization Reactions

| Position | Functional Group | Potential Derivatization Reactions | Reagents/Conditions | Expected Outcome |

| 6 | Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted quinoline | ||

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted quinoline | ||

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted quinoline | ||

| 3 | Chloro | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | 3-amino, 3-alkoxy, or 3-thioether derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted quinoline | ||

| 5 | Carbonitrile | Hydrolysis | Acid or base | Quinoline-5-carboxylic acid |

| Reduction | Reducing agents (e.g., LiAlH4) | 5-(aminomethyl)quinoline | ||

| [2+3] Cycloaddition | Azides | 5-Tetrazolylquinoline |

Further unexplored avenues include the simultaneous or sequential derivatization of multiple sites. For instance, a one-pot reaction targeting both the bromo and chloro groups with different nucleophiles could lead to the rapid assembly of complex molecular architectures. The derivatization process involves modifying a chemical compound through a chemical reaction to produce a new compound, known as a derivative, which is better suited for analysis. researchgate.netresearchgate.netyoutube.com

Emerging Research Avenues in Quinoline Chemistry Relevant to the Compound

The broader field of quinoline chemistry is continually evolving, with several emerging research avenues directly relevant to this compound.

One significant area is the development of novel catalysts and reaction conditions for C-H functionalization. rsc.org Applying these methods to the quinoline core of the title compound could enable the introduction of new functional groups at positions not amenable to classical substitution reactions, thereby expanding its chemical diversity.

Another burgeoning field is photoredox catalysis, which offers mild and efficient methods for a variety of chemical transformations. The application of photoredox catalysis to this compound could unlock novel reaction pathways for its derivatization, such as radical-based couplings and functional group interconversions.

Furthermore, the synthesis of quinoline-based hybrid molecules, where the quinoline scaffold is fused or linked to other pharmacologically active moieties, is a promising strategy in drug discovery. mdpi.comnih.gov this compound is an ideal starting material for the synthesis of such hybrids, with its multiple functional groups allowing for conjugation with a variety of other molecular fragments.

Design Principles for Next-Generation Quinoline-Based Scaffolds in Academic Contexts

The design of next-generation quinoline-based scaffolds in an academic setting is guided by several key principles, for which this compound serves as an excellent case study.

Modularity and Tunability: The scaffold should allow for the easy and independent modification of different parts of the molecule. The orthogonal reactivity of the bromo and chloro groups in this compound exemplifies this principle.

Three-Dimensional Complexity: Moving beyond flat, two-dimensional structures is a major goal in modern medicinal chemistry. Derivatization of the quinoline core can introduce chiral centers and more complex three-dimensional shapes, which can lead to improved biological activity and selectivity.

Property-Directed Synthesis: The synthesis of new derivatives should be guided by a clear hypothesis about how structural changes will affect the desired properties, whether they be photophysical, electronic, or biological. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the quinoline ring can be used to tune its electronic properties for applications in organic electronics.

Bioisosteric Replacement: In a medicinal chemistry context, the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic profiles. The nitrile group in this compound can be a candidate for bioisosteric replacement with other groups such as a tetrazole or an oxadiazole.

By adhering to these design principles, academic researchers can leverage versatile building blocks like this compound to develop novel quinoline-based scaffolds with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。